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Introduction

Erythrosine B is a xanthene dye commonly utilized as a viability stain for cells.[1][2] Its

isothiocyanate derivative, Erythrosine B isothiocyanate (EBITC), offers the capability for

covalent labeling of cellular components. The isothiocyanate group (–N=C=S) reacts with

primary amine groups found in proteins, such as the ε-amino group of lysine residues and the

N-terminal α-amino group, to form a stable thiourea bond.[3][4] This covalent linkage makes

EBITC a potentially valuable tool for fluorescently labeling proteins within fixed cells for various

imaging applications, including fluorescence microscopy and flow cytometry.

These application notes provide a detailed protocol for the use of Erythrosine B isothiocyanate

for staining fixed mammalian cells. The protocol is based on established methods for other

isothiocyanate-based dyes, such as Fluorescein Isothiocyanate (FITC), and has been adapted

for EBITC.[4][5]

Principle of the Method

The staining protocol involves three main stages: cell fixation, permeabilization, and covalent

labeling with Erythrosine B isothiocyanate. Fixation crosslinks cellular components, preserving

their morphology. Permeabilization creates pores in the cell membrane, allowing the dye to
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access intracellular structures. Finally, the isothiocyanate group of EBITC covalently binds to

intracellular proteins, resulting in stable fluorescent labeling.

Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of Erythrosine B and

related isothiocyanate dyes. Note that optimal conditions for Erythrosine B isothiocyanate may

require empirical determination.

Parameter
Erythrosine B (as
viability stain)

Fluorescein
Isothiocyanate
(FITC) (for protein
labeling)

Recommended
Starting Conditions
for Erythrosine B
Isothiocyanate

Excitation Wavelength

(λex)
~524-530 nm[1] ~495 nm[4] ~524-530 nm

Emission Wavelength

(λem)
~540-550 nm ~525 nm[5] ~540-550 nm

Stock Solution

Concentration

2% (w/v) in Tris-HCl

buffer[1]

1 mg/mL in anhydrous

DMSO[4][5]

1 mg/mL in anhydrous

DMSO

Working Solution

Concentration
0.02% - 0.1% (w/v)[1]

Varies based on

protein concentration

10 - 100 µg/mL (to be

optimized)

Reaction pH
Not applicable (non-

covalent)
8.5 - 9.5[6][7] 8.5 - 9.0

Incubation Time 1 - 15 minutes[1] 1 - 8 hours[4][5]
1 - 2 hours at room

temperature

Incubation

Temperature

Room Temperature or

37°C[1]

4°C or Room

Temperature[4][5]

Room Temperature

(protected from light)

Experimental Protocols
Materials and Reagents

Erythrosine B isothiocyanate (EBITC)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/pdf/Application_Note_Erythrosine_B_Staining_for_Viability_Assessment_of_Adherent_Mammalian_Cells.pdf
https://lifewp.bgu.ac.il/wp/zarivach/wp-content/uploads/2018/11/Protein-labelling-with-FITC.docx
https://www.merckmillipore.com/deepweb/assets/sigmaaldrich/product/documents/222/544/f7250pis.pdf
https://www.benchchem.com/pdf/Application_Note_Erythrosine_B_Staining_for_Viability_Assessment_of_Adherent_Mammalian_Cells.pdf
https://lifewp.bgu.ac.il/wp/zarivach/wp-content/uploads/2018/11/Protein-labelling-with-FITC.docx
https://www.merckmillipore.com/deepweb/assets/sigmaaldrich/product/documents/222/544/f7250pis.pdf
https://www.benchchem.com/pdf/Application_Note_Erythrosine_B_Staining_for_Viability_Assessment_of_Adherent_Mammalian_Cells.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/467/490/124546e.pdf
https://digitalcommons.usu.edu/cgi/viewcontent.cgi?article=1630&context=microscopy
https://www.benchchem.com/pdf/Application_Note_Erythrosine_B_Staining_for_Viability_Assessment_of_Adherent_Mammalian_Cells.pdf
https://lifewp.bgu.ac.il/wp/zarivach/wp-content/uploads/2018/11/Protein-labelling-with-FITC.docx
https://www.merckmillipore.com/deepweb/assets/sigmaaldrich/product/documents/222/544/f7250pis.pdf
https://www.benchchem.com/pdf/Application_Note_Erythrosine_B_Staining_for_Viability_Assessment_of_Adherent_Mammalian_Cells.pdf
https://lifewp.bgu.ac.il/wp/zarivach/wp-content/uploads/2018/11/Protein-labelling-with-FITC.docx
https://www.merckmillipore.com/deepweb/assets/sigmaaldrich/product/documents/222/544/f7250pis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anhydrous Dimethyl sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), pH 7.4

Carbonate-Bicarbonate Buffer (100 mM, pH 9.0)

Paraformaldehyde (PFA), 4% in PBS

Triton X-100, 0.1% in PBS

Bovine Serum Albumin (BSA), 1% in PBS

Mounting Medium

Glass slides and coverslips

Cell culture medium

Adherent mammalian cells

Protocol for Staining Fixed Adherent Cells with Erythrosine B Isothiocyanate

This protocol is designed for staining adherent cells cultured on glass coverslips.

1. Cell Seeding and Culture a. Place sterile glass coverslips into the wells of a cell culture

plate. b. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the

time of staining. c. Culture cells in appropriate medium at 37°C in a humidified CO2 incubator

until they reach the desired confluency.

2. Cell Fixation a. Carefully aspirate the culture medium from the wells. b. Gently wash the cells

twice with PBS. c. Add a sufficient volume of 4% paraformaldehyde in PBS to cover the cells. d.

Incubate for 15-20 minutes at room temperature. e. Aspirate the fixative and wash the cells

three times with PBS for 5 minutes each.

3. Cell Permeabilization a. Add 0.1% Triton X-100 in PBS to each well. b. Incubate for 10-15

minutes at room temperature. c. Aspirate the permeabilization buffer and wash the cells three

times with PBS for 5 minutes each.
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4. Blocking (Optional but Recommended) a. To reduce non-specific binding, add 1% BSA in

PBS to each well. b. Incubate for 30 minutes at room temperature. c. Aspirate the blocking

solution. Do not wash after this step.

5. Erythrosine B Isothiocyanate Staining a. Preparation of Staining Solution: Immediately

before use, prepare the EBITC staining solution. i. Prepare a 1 mg/mL stock solution of EBITC

in anhydrous DMSO. ii. Dilute the stock solution in Carbonate-Bicarbonate Buffer (pH 9.0) to a

final working concentration of 10-100 µg/mL. The optimal concentration should be determined

empirically. b. Add the EBITC staining solution to the cells, ensuring the entire coverslip is

covered. c. Incubate for 1-2 hours at room temperature, protected from light. d. Aspirate the

staining solution.

6. Washing a. Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

7. Mounting a. Carefully remove the coverslips from the wells. b. Mount the coverslips onto

glass slides using an appropriate mounting medium. c. Seal the edges of the coverslip with nail

polish to prevent drying.

8. Imaging a. Visualize the stained cells using a fluorescence microscope with appropriate

filters for Erythrosine B (Excitation: ~530 nm, Emission: ~550 nm).

Visualizations
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Caption: Experimental workflow for staining fixed cells with Erythrosine B isothiocyanate.
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Caption: Mechanism of covalent labeling of proteins with Erythrosine B isothiocyanate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1205733#staining-protocols-for-fixed-cells-using-
erythrosine-isothiocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1205733#staining-protocols-for-fixed-cells-using-erythrosine-isothiocyanate
https://www.benchchem.com/product/b1205733#staining-protocols-for-fixed-cells-using-erythrosine-isothiocyanate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1205733?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

